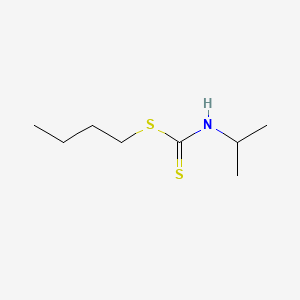

Butyl isopropyldithiocarbamate

Description

Butyl isopropyldithiocarbamate (CAS 85938-58-5) is a dithiocarbamate derivative characterized by a butyl and isopropyl group attached to the dithiocarbamate functional group (-S₂CN-). The compound’s registration under EU regulatory frameworks (EC Number: 288-894-0) as of May 31, 2018, highlights its compliance with modern chemical safety protocols .

Properties

CAS No. |

85938-58-5 |

|---|---|

Molecular Formula |

C8H17NS2 |

Molecular Weight |

191.4 g/mol |

IUPAC Name |

butyl N-propan-2-ylcarbamodithioate |

InChI |

InChI=1S/C8H17NS2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |

InChI Key |

XKKAHDOWLCACTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(=S)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Butyl isopropyldithiocarbamate can be synthesized through the reaction of carbon disulfide with a secondary amine, such as isopropylamine, in the presence of an alkyl halide like butyl chloride. The reaction typically occurs under mild conditions and involves the formation of a dithiocarbamate intermediate, which is then alkylated to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Coordination Chemistry Reactions

The compound acts as a bidentate ligand , coordinating through sulfur atoms to metal ions. Key examples include:

-

Oxovanadium(IV) complexes : Reaction with pyridine yields adducts like [VO(L)₂].py (where L = dithiocarbamate ligand). These exhibit six-coordinate distorted octahedral geometry, with pyridine acting as a neutral ligand .

-

Mercury complexes : Dithiocarbamate ligands form dimeric aggregates via intermolecular Hg–S interactions , influenced by steric bulk. For instance, complexes with bulky substituents (e.g., cyclohexyl) show reduced dimerization propensity due to steric hindrance .

Table 1: Metal Complexes Formed with Butyl Isopropyldithiocarbamate

Reaction Conditions and Stability

-

Steric effects : Bulky substituents (e.g., cyclohexyl) reduce dimerization in mercury complexes by increasing intramolecular repulsion .

-

Electron-donating groups : Butyl and phenyl substituents in dithiocarbamate ligands shift the thione carbon (NCS₂) chemical shift to downfield in NMR spectra, indicating stronger π-bond order in the ligand .

Key Research Findings

-

Structural diversity : The ligand’s flexibility allows coordination with metals of varying ionic radii, from tin to mercury .

-

Spectral analysis : IR and electronic spectroscopy reveal d-d transitions in vanadium complexes, confirming octahedral geometry .

This compound’s reactivity underscores its role as a versatile ligand in coordination chemistry and materials science.

Scientific Research Applications

Agricultural Applications

Fungicide and Pesticide Use

Butyl isopropyldithiocarbamate is primarily utilized as a fungicide and pesticide. Its efficacy stems from its ability to inhibit fungal growth and protect crops from various pests. The compound acts by disrupting cellular processes in target organisms, leading to their death.

Table 1: Agricultural Applications of this compound

| Application Type | Description |

|---|---|

| Fungicide | Effective against a range of fungal pathogens, including those affecting crops. |

| Pesticide | Used to control insect populations that threaten agricultural yields. |

Medical Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Similar dithiocarbamate compounds have been shown to induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Medical Applications of this compound

Industrial Applications

Materials Science

In materials science, this compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are utilized in various industrial processes, including catalysis and the synthesis of new materials.

Table 3: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Coordination Chemistry | Forms complexes with metals for catalysis |

| Synthesis of Materials | Used in the development of new polymeric materials |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of oxidative stress pathways.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with this compound showed a marked reduction in fungal infections compared to untreated controls. The compound was effective against common agricultural pathogens, leading to improved crop yields.

Mechanism of Action

The mechanism of action of butyl isopropyldithiocarbamate involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and cellular proteins, leading to inhibition or modification of their activity . The compound’s chelating properties allow it to bind to metal ions, which can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Zinc Dibutyldithiocarbamate

- Hazard Data: Zinc dibutyldithiocarbamate has comprehensive hazard assessments from the EPA, EU, Health Canada, and the National Library of Medicine.

- Regulatory Status : Unlike butyl isopropyldithiocarbamate, zinc dibutyldithiocarbamate is listed in multiple hazard datasets, reflecting its broader industrial use and longer regulatory history .

Other Dithiocarbamates

Compounds like butyl mercaptoacetate (CAS 10047-28-6) and butyl methyl sulfide (CAS 628-29-5) share structural similarities but differ in functional groups, leading to distinct reactivity and applications. For example, mercaptoacetates are often used in polymer modification, whereas sulfides find roles in organic synthesis .

Butyl Esters with Divergent Functional Groups

Butyl Acrylate (CAS 141-32-2)

- Hazards : Classified as flammable (Category 3), skin irritant (Category 2), and sensitizer (Category 1). Specific target organ toxicity (STOT) data emphasize risks during prolonged exposure .

- Applications : Widely used in chemical synthesis (e.g., adhesives, coatings), contrasting with dithiocarbamates’ roles in stabilization and vulcanization .

Butyl Acetate (CAS 123-86-4)

Butyl Carbitol Acetate (C10H20O4)

- Applications : High-boiling solvent (246.7°C) for industrial coatings and inks, with superior water solubility (6.5 g/100g at 25°C) compared to this compound, which is likely hydrophobic .

Physicochemical Comparison

| Property | This compound | Butyl Acetate | Butyl Carbitol Acetate |

|---|---|---|---|

| Boiling Point | Not Available | 126°C | 246.7°C |

| Density (g/cm³) | Not Available | 0.8825 | 0.979 |

| Water Solubility | Likely Low | 0.6 g/100g | 6.5 g/100g |

| Primary Use | Stabilizer/Accelerator (inferred) | Solvent | High-boiling solvent |

Research Findings and Data Gaps

- Hazard Data : this compound lacks publicly accessible toxicological profiles compared to butyl acrylate or zinc dibutyldithiocarbamate. Its EU registration suggests compliance with REACH, but detailed ecotoxicological data remain unpublished .

- Industrial Relevance : While butyl esters (e.g., acrylate, acetate) dominate solvent markets, dithiocarbamates like this compound likely serve niche roles in rubber or polymer industries .

Biological Activity

Butyl isopropyldithiocarbamate (BIDC) is a compound belonging to the dithiocarbamate family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of BIDC, supported by case studies and research findings.

Overview of Dithiocarbamates

Dithiocarbamates are a class of compounds characterized by the presence of two sulfur atoms and a nitrogen atom bonded to carbon. They are known for their ability to form complexes with metals, enhancing their biological activity. BIDC, specifically, has been studied for its anticancer, antimicrobial, and antioxidant properties.

1. Anticancer Activity

Research indicates that BIDC exhibits significant cytotoxic effects against various cancer cell lines. The mechanism behind this activity may involve the induction of apoptosis and inhibition of specific enzymes involved in cancer progression.

- Case Study : A study investigated the cytotoxic effects of BIDC on HeLa cells (human cervical cancer cells). Results showed an IC50 value of 14.9 µg/ml, indicating potent activity against these cells. The compound's ability to induce apoptosis was linked to the generation of reactive oxygen species (ROS), which play a crucial role in cancer cell death .

2. Antimicrobial Properties

BIDC has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Research Findings : A study assessed the antimicrobial efficacy of various dithiocarbamate derivatives, including BIDC. The results indicated moderate to high activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

3. Antioxidant Activity

The antioxidant capacity of BIDC is significant, as it can scavenge free radicals and reduce oxidative stress in biological systems. This activity contributes to its protective effects against cellular damage.

- Experimental Data : In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that BIDC effectively reduced free radical concentrations, showcasing its potential as an antioxidant agent .

The biological activities of BIDC can be attributed to several mechanisms:

- Metal Chelation : BIDC forms stable complexes with metal ions, which enhances its solubility and bioavailability while reducing toxicity .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as catalase, leading to increased levels of ROS and subsequent induction of apoptosis in cancer cells .

- Cell Membrane Disruption : By integrating into microbial membranes, BIDC compromises their integrity, leading to cell lysis .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of BIDC compared to other dithiocarbamate derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.